8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline chemical properties
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline chemical properties
An In-Depth Technical Guide to 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Introduction and Strategic Overview
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. As a substituted tetrahydroquinoline, it belongs to a class of scaffolds that are prevalent in a wide array of biologically active molecules and natural products. The strategic incorporation of specific structural features—an aromatic fluorine atom and a gem-dimethyl group at the C4 position—imparts unique physicochemical properties that are highly sought after in drug design.
The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of the nearby secondary amine.[1] The gem-dimethyl group provides a rigid conformational lock on the saturated portion of the ring system, preventing racemization at the C4 position and presenting a defined three-dimensional vector for molecular interactions. This makes the scaffold particularly valuable as a key intermediate or building block in the synthesis of targeted therapeutics, such as kinase inhibitors for oncology and novel agents for central nervous system (CNS) disorders.[1][2][3]
This guide offers a comprehensive technical overview of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, detailing its chemical properties, a plausible synthetic route, expected analytical characteristics, and its applications for researchers and drug development professionals.
Caption: Proposed synthetic pathway via intramolecular hydroarylation.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-methylprop-1-en-1-yl)-2-fluoroaniline (Alkene Precursor)
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To a solution of 2-fluoroaniline (1.0 eq) and isobutyraldehyde (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates consumption of the aniline.
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Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-isobutyl-2-fluoroaniline.
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Dissolve the crude intermediate in a suitable solvent (e.g., THF) and treat with an oxidizing agent like iodine (I₂) and sodium acetate (NaOAc) to facilitate dehydrogenation to the more reactive enamine/imine tautomer.
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Purify the resulting alkene precursor via column chromatography.
Step 2: Acid-Catalyzed Cyclization
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Slowly add the purified N-(2-methylprop-1-en-1-yl)-2-fluoroaniline (1.0 eq) to a pre-heated solution of polyphosphoric acid (PPA) or concentrated sulfuric acid at 80-100 °C with vigorous stirring.
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The mechanism involves protonation of the alkene to form a stable tertiary carbocation, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aniline ring. The cyclization occurs para to the activating amino group.
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Maintain the temperature for 2-4 hours, monitoring by TLC.
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Carefully pour the hot reaction mixture onto crushed ice and basify to pH > 9 with a strong base (e.g., 50% NaOH solution).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
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Purify the final product, 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, by flash column chromatography or vacuum distillation.
Spectroscopic Characterization (Expected)
Structural confirmation relies on a combination of spectroscopic techniques. While experimental data is not publicly available, the expected spectral features can be reliably predicted based on the molecular structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic Protons (3H): Multiplets in the range of δ 6.5-7.2 ppm, showing complex coupling patterns due to H-H and H-F interactions. - NH Proton (1H): A broad singlet around δ 3.5-4.5 ppm. - Methylene Protons (4H): Two distinct signals (triplets or multiplets) for the C2-H₂ and C3-H₂ protons around δ 3.3 ppm and δ 1.8 ppm, respectively. - Methyl Protons (6H): A sharp singlet at approximately δ 1.3 ppm corresponding to the two equivalent methyl groups at C4. |
| ¹³C NMR | - Aromatic Carbons (6C): Signals between δ 110-150 ppm. The carbon bearing the fluorine (C8) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Adjacent carbons will show smaller two- and three-bond couplings. - Quaternary Carbon (1C): Signal for C4 around δ 35-45 ppm. - Methylene Carbons (2C): Signals for C2 and C3. - Methyl Carbons (2C): A single signal for the two equivalent methyl groups around δ 25-30 ppm. |
| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with ortho protons, is expected in the aryl fluoride region (δ -110 to -130 ppm). For comparison, the related 8-fluoro-3,4-dihydroisoquinoline shows a signal at δ -113.1 ppm. [3][4] |
| Mass Spec. | - Molecular Ion (M⁺): A strong peak at m/z = 179. - Major Fragment: A prominent peak at m/z = 164, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation for gem-dimethyl compounds. |
Reactivity and Applications in Drug Discovery
The true value of 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline lies in its utility as a versatile chemical scaffold for building more complex, high-value molecules.
Chemical Reactivity
The molecule possesses two primary sites for chemical modification:
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The Secondary Amine (N1): The nitrogen atom is nucleophilic and can be readily functionalized via N-alkylation, N-acylation, or reductive amination to introduce a wide variety of side chains (R groups). This is a common strategy for modulating solubility, cell permeability, and target engagement.
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The Aromatic Ring: While the fluorine atom is generally stable, the aromatic ring can undergo further electrophilic aromatic substitution. The substitution pattern will be directed by the combined electronic effects of the strongly activating amino group and the deactivating, ortho-para directing fluorine atom.
Role in Drug Development
The scaffold is particularly relevant in the design of kinase inhibitors. [1]The rigid, non-planar structure imparted by the gem-dimethyl groups allows the molecule to present substituents in precise vectors, facilitating optimal interactions within the ATP-binding pocket of a target kinase. The fluorine atom enhances metabolic stability by blocking a potential site of oxidative metabolism and can form key hydrogen bonds or polar interactions to improve binding potency. [1] The related compound, 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, is explicitly used as an intermediate in the synthesis of oncology drug candidates, underscoring the importance of this specific substitution pattern. [1]Furthermore, substituted tetrahydroisoquinolines and tetrahydroquinolines are established building blocks for CNS drug candidates, suggesting a broader potential for this scaffold. [2][3][5]
Caption: Role as a core scaffold for generating diverse chemical libraries.
Conclusion
8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is more than a simple heterocyclic compound; it is a strategically designed building block for modern drug discovery. Its unique combination of a fluorinated aromatic ring and a conformationally restricted saturated ring provides a robust platform for developing novel therapeutics with enhanced metabolic stability and target specificity. While requiring careful handling due to its hazard profile, its synthetic accessibility and versatile reactivity make it a valuable asset for medicinal chemists aiming to address complex therapeutic challenges in oncology, neuroscience, and beyond.
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- Sigma-Aldrich. (2025). Safety Data Sheet.
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- Echemi. (n.d.). 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.
- MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
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Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Retrieved from [Link]
- Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI.
- Matrix Scientific. (n.d.). 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Quinoline, 2,4-dimethyl-.
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Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4024–4051. Retrieved from [Link]
- Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central.
- Hargitai, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Sci-Hub.
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